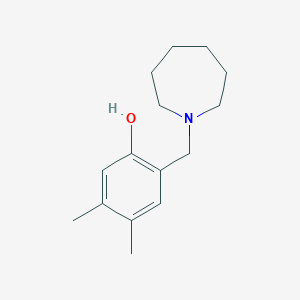

2-(Azepan-1-ylmethyl)-4,5-dimethylphenol

Description

2-(Azepan-1-ylmethyl)-4,5-dimethylphenol is a phenolic derivative characterized by a seven-membered azepane ring attached via a methylene bridge to a dimethyl-substituted phenolic core. This compound combines the lipophilic properties of the azepane moiety with the electron-rich aromatic system of the phenol, making it a candidate for diverse biological and chemical applications.

However, its bioactivity profile and environmental behavior remain understudied compared to simpler analogs like 2,4-dimethylphenol .

Properties

CAS No. |

4969-29-3 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-(azepan-1-ylmethyl)-4,5-dimethylphenol |

InChI |

InChI=1S/C15H23NO/c1-12-9-14(15(17)10-13(12)2)11-16-7-5-3-4-6-8-16/h9-10,17H,3-8,11H2,1-2H3 |

InChI Key |

NFZMHUWSLFKQIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)CN2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4,5-dimethylphenol typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.

Attachment of the Azepane Ring to the Phenol: The azepane ring is then attached to the phenol group via a Mannich reaction, where formaldehyde and the azepane are reacted with 4,5-dimethylphenol in the presence of an acid catalyst.

Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Continuous Flow Processes: To increase efficiency, continuous flow processes may be employed, where reactants are continuously fed into the reactor, and products are continuously removed.

Purification and Quality Control: The final product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography. Quality control measures ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-4,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The azepane ring can be reduced to form secondary amines.

Substitution: The methyl groups on the phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Secondary amines and related derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-4,5-dimethylphenol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4,5-dimethylphenol involves its interaction with various molecular targets:

Phenol Group: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.

Azepane Ring: The azepane ring can interact with receptors and ion channels, modulating their function.

Pathways: The compound may affect signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between 2-(Azepan-1-ylmethyl)-4,5-dimethylphenol and structurally related compounds:

Key Observations

Bioactivity: DMeTADMeP () and hydrazone derivatives () exhibit strong antimicrobial and anticancer properties, likely due to their electron-withdrawing azo/hydrazone groups enhancing interaction with biological targets . 2,4-Dimethylphenol () shows minimal bioaccumulation and toxicity, with EPA prioritizing water-quality monitoring due to its environmental persistence .

Physicochemical Properties: The log Kow of 2,4-dimethylphenol (2.3) indicates moderate hydrophobicity, whereas the azepane-containing derivative likely has higher lipophilicity due to the bulky azepane ring. This could enhance blood-brain barrier penetration but increase bioaccumulation risks.

Synthetic Utility: Hydrazone and azo derivatives () are synthesized via Schiff base or Ullmann-Goldberg coupling reactions, enabling metal-chelation for coordination complexes . The azepane-containing phenol may require specialized cyclization or alkylation steps, limiting its accessibility.

Research Findings and Gaps

- Anticancer Potential: Cu(II) complexes of phenolic ligands (e.g., DMeTADMeP) show cytotoxic effects on HePG2 cells via ROS generation and DNA intercalation .

- Environmental Impact: Unlike 2,4-dimethylphenol, which has a low bioaccumulation factor (BCF = 4.8–7.0 L/kg) , the azepane derivative’s environmental fate is unknown.

Antimicrobial Activity :

Hydrazone analogs () achieve MIC values <10 µg/mL against Penicillium spp. and Streptococcus . The azepane-containing compound may require structural optimization to match this efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.